molecular formula C18H18ClN3O4S2 B320788 N-(4-chlorobenzoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea

N-(4-chlorobenzoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea

Cat. No.: B320788
M. Wt: 439.9 g/mol
InChI Key: CCGGORORQQEDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea is an organic compound with the molecular formula C18H18ClN3O4S This compound is known for its unique chemical structure, which includes a chloro-substituted benzamide core linked to a morpholinylsulfonyl phenyl group through a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzoyl chloride with 4-(morpholin-4-ylsulfonyl)aniline to form an intermediate. This intermediate is then reacted with thiophosgene to introduce the carbamothioyl group, resulting in the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chlorobenzoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}acetamide
  • 4-chloro-N-phenylbenzamide
  • N-{[4-(4-morpholinylsulfonyl)phenyl]carbamothioyl}acetamide

Uniqueness

N-(4-chlorobenzoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholinylsulfonyl and carbamothioyl groups contribute to its ability to interact with a wide range of molecular targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C18H18ClN3O4S2

Molecular Weight

439.9 g/mol

IUPAC Name

4-chloro-N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C18H18ClN3O4S2/c19-14-3-1-13(2-4-14)17(23)21-18(27)20-15-5-7-16(8-6-15)28(24,25)22-9-11-26-12-10-22/h1-8H,9-12H2,(H2,20,21,23,27)

InChI Key

CCGGORORQQEDIW-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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